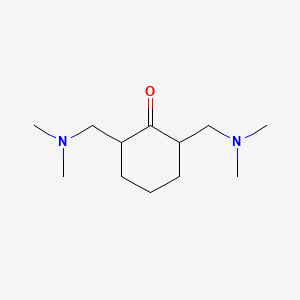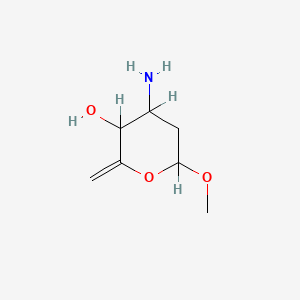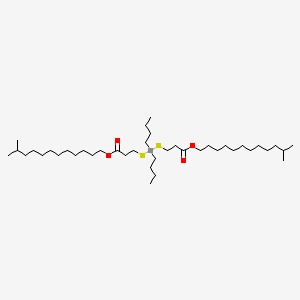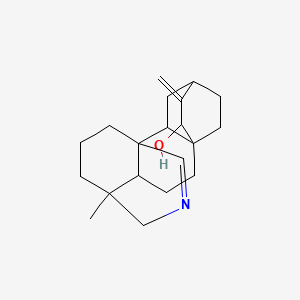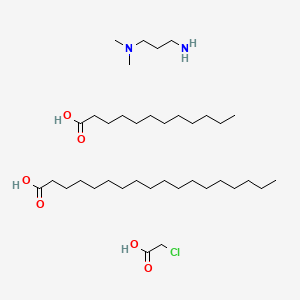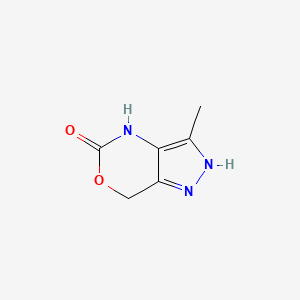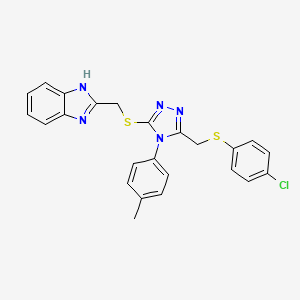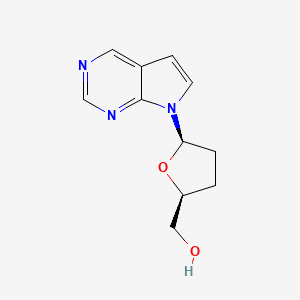
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furan and pyrrolo-pyrimidine rings. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Iodo-2’,3’-dideoxy-7-deazaadenosine: A similar compound with a pyrrolo-pyrimidine structure, known for its use in DNA synthesis and sequencing.
2-Furanmethanol, 5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydro-:
Uniqueness
2-Furanmethanol, 5-(7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-, (2S, 5R)- is unique due to its specific stereochemistry and the combination of furan and pyrrolo-pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
119447-96-0 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[(2S,5R)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c15-6-9-1-2-10(16-9)14-4-3-8-5-12-7-13-11(8)14/h3-5,7,9-10,15H,1-2,6H2/t9-,10+/m0/s1 |
InChI Key |
LQTACDVTAMDPEH-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=CN=CN=C32 |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=CN=CN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


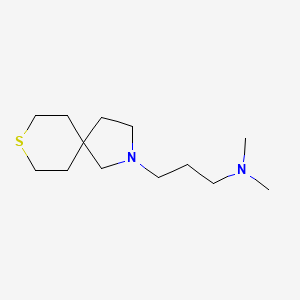
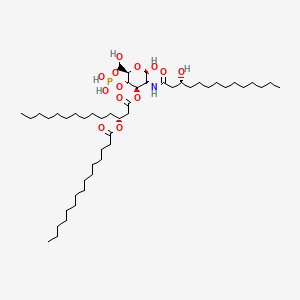
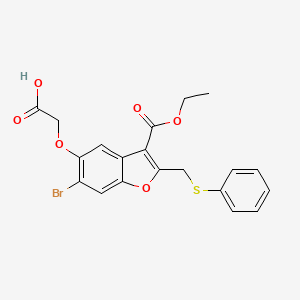

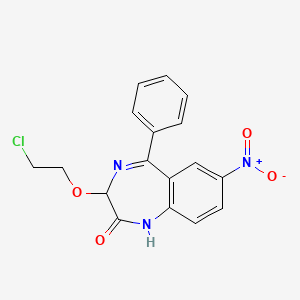
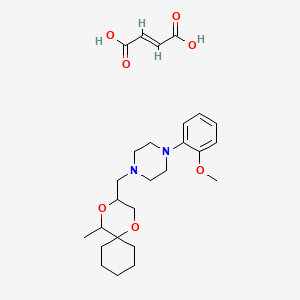
![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)
